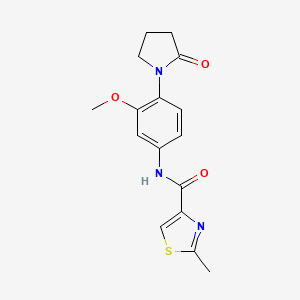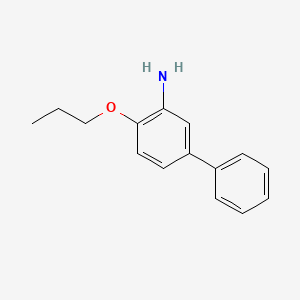
3-Amino-4-propoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-propoxybiphenyl is a biochemical compound with the molecular formula C15H17NO and a molecular weight of 227.30 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-propoxybiphenyl is represented by the SMILES notation: CCCOC1=C (C=C (C=C1)C2=CC=CC=C2)N . This indicates that the compound contains a propoxy group (CCCOC) and an amino group (N) attached to a biphenyl core.科学的研究の応用
Mechanochromic Materials
- Transient Mechanochromism in Epoxy Vitrimer Composites : Research on compounds like 4-Aminophenyl disulfide, similar in functionality to 3-Amino-4-propoxybiphenyl, reveals their application in creating reprocessable, repairable, and recyclable epoxy networks that exhibit mechanochromic effects. These effects are due to radical species formed upon damage, illustrating potential applications in smart materials that respond to mechanical stress (Luzuriaga et al., 2016).
Organic Synthesis
- Oxidative Radical Arylation of Anilines : The formation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines, involving compounds structurally related to 3-Amino-4-propoxybiphenyl, indicates its potential application in synthetic organic chemistry. This process utilizes dioxygen from air as an oxidant, highlighting an environmentally benign methodology for constructing complex biphenyl structures (Hofmann et al., 2014).
Corrosion Inhibition
- Corrosion Control of Mild Steel : Similar compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrate significant inhibition performance on mild steel in acidic environments. This suggests potential applications of 3-Amino-4-propoxybiphenyl as a corrosion inhibitor, given its structural affinity for bonding to metal surfaces and protecting them from corrosion (Bentiss et al., 2009).
Safety and Hazards
将来の方向性
While specific future directions for 3-Amino-4-propoxybiphenyl are not mentioned in the sources I found, there is a general trend in the field towards developing continuous-flow and safe synthesis approaches for similar compounds . This could potentially increase productivity and reduce the risk of thermal runaway during synthesis .
作用機序
Target of Action
This compound is a biochemical used in proteomics research , but its specific targets within the proteome are not explicitly mentioned
Mode of Action
It’s known that the compound is used in suzuki–miyaura cross-coupling reactions , a type of carbon–carbon bond forming reaction. In these reactions, the compound may act as an organoboron reagent
Biochemical Pathways
As a biochemical used in proteomics research , it may be involved in various pathways depending on the context of the research
Pharmacokinetics
Information about its bioavailability, metabolism, and excretion is currently lacking . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
As a biochemical used in proteomics research , it may have various effects depending on the context of the research
特性
IUPAC Name |
5-phenyl-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-10-17-15-9-8-13(11-14(15)16)12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDNWDWHXHHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

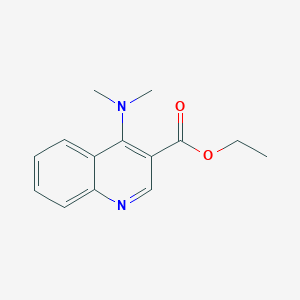
![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)
![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
![4-Pyrazol-1-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2857504.png)
amino}-N-methylacetamide](/img/structure/B2857505.png)
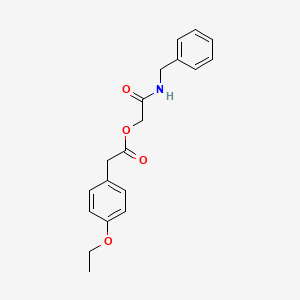
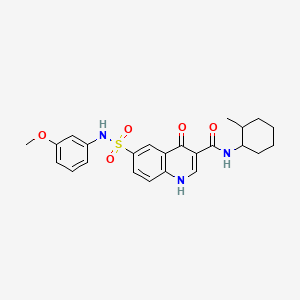
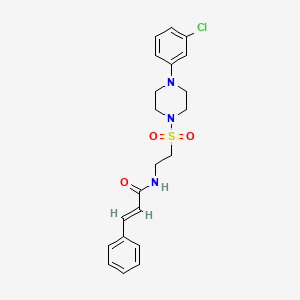
![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)
![2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone](/img/structure/B2857514.png)
